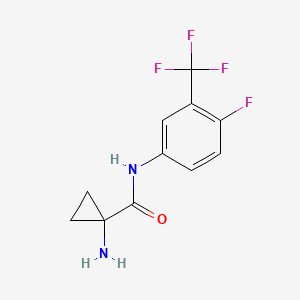
(R)-3-Methyl-1-heptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its use in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3-Methyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-Methyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, ®-3-Methyl-1-heptanol can be produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of metal catalysts such as palladium or platinum on carbon supports, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-3-Methyl-1-heptanal or ®-3-Methyl-1-heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, ®-3-Methylheptane, using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: ®-3-Methyl-1-heptanal, ®-3-Methyl-1-heptanoic acid.
Reduction: ®-3-Methylheptane.
Substitution: ®-3-Methyl-1-heptyl chloride.
Scientific Research Applications
®-3-Methyl-1-heptanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a solvent and an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of ®-3-Methyl-1-heptanol involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Methyl-1-heptanol
- 3-Methyl-2-heptanol
- 3-Methyl-1-hexanol
Uniqueness
®-3-Methyl-1-heptanol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer (S)-3-Methyl-1-heptanol. This chiral specificity is crucial in applications where the orientation of the molecule affects its function, such as in pharmaceuticals and biological systems.
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(3R)-3-methylheptan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
MUPPEBVXFKNMCI-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H](C)CCO |
Canonical SMILES |
CCCCC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)
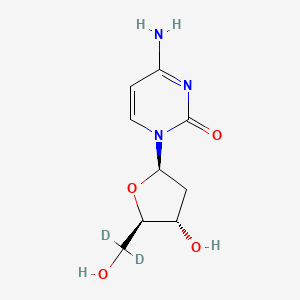



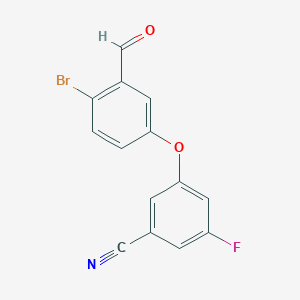
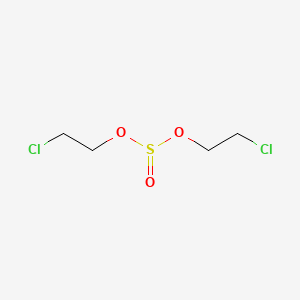

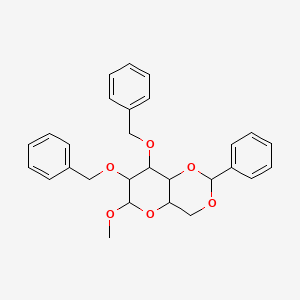

![[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12070982.png)

